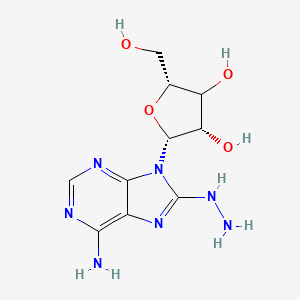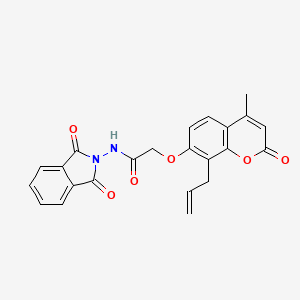
Cdk4/6-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-12 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, where DNA synthesis occurs. By inhibiting CDK4/6, this compound can effectively halt cell proliferation, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This often involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Cdk4/6-IN-12 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of cell cycle regulation and the effects of kinase inhibition.
Biology: Employed in research on cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new therapeutic agents and in drug discovery processes
Mechanism of Action
Cdk4/6-IN-12 exerts its effects by binding to the active site of CDK4/6, preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. As a result, cells are arrested in the G1 phase, leading to reduced cell proliferation and potential induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to palbociclib, used in combination with endocrine therapy for breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a slightly different toxicity profile and pharmacokinetics.
Uniqueness
Cdk4/6-IN-12 is unique in its specific binding affinity and selectivity for CDK4/6, which may result in different efficacy and safety profiles compared to other inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its therapeutic properties .
Properties
Molecular Formula |
C12H10N6 |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
12-amino-4,8-dimethyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-7-carbonitrile |
InChI |
InChI=1S/C12H10N6/c1-6-5-18-10(16-6)8(3-13)7(2)9-4-15-12(14)17-11(9)18/h4-5H,1-2H3,(H2,14,15,17) |
InChI Key |
GLDQROMTPTWBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=NC(=NC=C3C(=C(C2=N1)C#N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)











